Cas no 946312-95-4 (3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine)

3-Methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine is a heterocyclic compound featuring a pyridazine core functionalized with a methoxy group and a substituted piperazine moiety. Its structure incorporates a piperidine-1-sulfonyl benzoyl group, enhancing its potential as a versatile intermediate in medicinal chemistry. The compound's design allows for selective interactions with biological targets, making it valuable for research in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic route and stability under standard conditions facilitate further derivatization. This molecule is suited for applications requiring precise molecular recognition, offering researchers a scaffold for exploring structure-activity relationships in pharmacologically relevant systems.
3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine structure
946312-95-4 structure
Product name:3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine
CAS No:946312-95-4
MF:C21H27N5O4S
Molecular Weight:445.535183191299
CID:5964419
PubChem ID:16883390

3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine 化学的及び物理的性質

名前と識別子

    • 3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine
    • [4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
    • 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
    • SR-01000919818
    • (4-(6-methoxypyridazin-3-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
    • F5010-0117
    • AKOS024488458
    • 946312-95-4
    • SR-01000919818-1
    • VU0628550-1
    • インチ: 1S/C21H27N5O4S/c1-30-20-10-9-19(22-23-20)24-13-15-25(16-14-24)21(27)17-5-7-18(8-6-17)31(28,29)26-11-3-2-4-12-26/h5-10H,2-4,11-16H2,1H3
    • InChIKey: CWSDDHPGXAWTCC-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NN=C(OC)C=C2)CC1)(C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1)=O

計算された属性

  • 精确分子量: 445.17837553g/mol
  • 同位素质量: 445.17837553g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 693
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • XLogP3: 1.5

3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5010-0117-3mg
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
946312-95-4
3mg
$63.0 2023-09-10
Life Chemicals
F5010-0117-4mg
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
946312-95-4
4mg
$66.0 2023-09-10
Life Chemicals
F5010-0117-5μmol
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
946312-95-4
5μmol
$63.0 2023-09-10
Life Chemicals
F5010-0117-15mg
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
946312-95-4
15mg
$89.0 2023-09-10
Life Chemicals
F5010-0117-25mg
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
946312-95-4
25mg
$109.0 2023-09-10
Life Chemicals
F5010-0117-2μmol
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
946312-95-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5010-0117-1mg
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
946312-95-4
1mg
$54.0 2023-09-10
Life Chemicals
F5010-0117-10μmol
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
946312-95-4
10μmol
$69.0 2023-09-10
Life Chemicals
F5010-0117-20μmol
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
946312-95-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5010-0117-5mg
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
946312-95-4
5mg
$69.0 2023-09-10

3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine 関連文献

3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazineに関する追加情報

3-Methoxy-6-{4-[4-(Piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine: A Comprehensive Overview

The compound 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine, identified by the CAS number 946312-95-4, is a highly complex and intriguing molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyridazine ring system, a piperazine moiety, and a piperidine sulfonyl group. These structural elements contribute to its potential as a bioactive compound with diverse applications in drug discovery and development.

The pyridazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, serves as the core structure of this compound. The substitution pattern on the pyridazine ring is critical to its properties. Specifically, the methoxy group at position 3 and the piperazine moiety at position 6 are key functional groups that influence the molecule's reactivity, solubility, and bioavailability. The piperazine group itself is further substituted with a benzoyl fragment that contains a piperidine sulfonyl group. This substitution pattern suggests that the compound may exhibit significant pharmacokinetic properties, making it a promising candidate for therapeutic applications.

Recent studies have highlighted the importance of sulfonyl groups in drug design due to their ability to enhance bioavailability and stability. The presence of a piperidine sulfonyl group in this compound aligns with these findings, suggesting that it may possess favorable pharmacokinetic profiles. Additionally, the benzoyl fragment attached to the piperazine ring may contribute to the molecule's ability to interact with biological targets, such as enzymes or receptors, thereby enhancing its therapeutic potential.

The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions, condensations, and oxidations. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity. For instance, the formation of the pyridazine ring typically involves cyclization reactions under specific conditions, while the attachment of the piperazine and benzoyl groups requires precise control over reaction conditions to avoid side reactions.

From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential modulator of key biological pathways. For example, it has demonstrated activity against certain enzymes associated with inflammatory diseases and cancer. The methoxy group at position 3 is believed to play a critical role in modulating these activities by influencing the molecule's electronic properties and hydrogen bonding capabilities.

In terms of applications, this compound represents a valuable tool for medicinal chemists engaged in drug discovery efforts. Its structural complexity provides ample opportunities for further modification and optimization. By tweaking specific functional groups or substituents, researchers can potentially enhance its potency, selectivity, or pharmacokinetic properties. Furthermore, its unique combination of structural motifs makes it an attractive candidate for exploring novel therapeutic targets.

Looking ahead, ongoing research is focused on elucidating the exact mechanism of action of this compound and identifying its optimal therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from laboratory research to clinical trials. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing innovative treatments for various diseases.

In conclusion, 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine stands out as a remarkable example of modern organic chemistry's ability to design sophisticated molecules with significant therapeutic potential. Its unique structure, coupled with promising preclinical data, positions it as a key player in future drug development efforts.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd